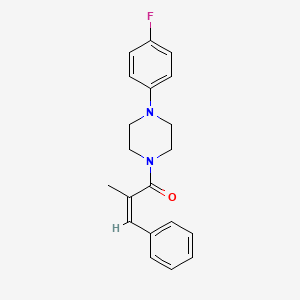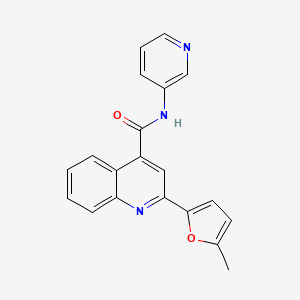![molecular formula C13H18N2O2 B5753016 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)
2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It is a member of the amide family and is commonly referred to as MPAP. This compound has been studied for its ability to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.
作用机制
MPAP acts as a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide by binding to the active site of the enzyme. This prevents the degradation of endocannabinoids, leading to increased levels of these molecules in the body. The increased levels of endocannabinoids can then interact with cannabinoid receptors in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPAP are primarily related to its ability to inhibit 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide and increase the levels of endocannabinoids in the body. Endocannabinoids have been shown to play a role in various physiological processes such as pain, inflammation, and mood. Therefore, MPAP has the potential to be used in the treatment of various conditions such as chronic pain, inflammation, and anxiety.
实验室实验的优点和局限性
One of the advantages of using MPAP in lab experiments is its well-established synthesis method, which allows for the production of the compound in large quantities. Additionally, MPAP has been shown to be a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide, which can be useful in studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using MPAP in lab experiments is its potential toxicity, which can limit its use in certain studies.
未来方向
There are several future directions for the study of MPAP. One potential area of research is the development of more potent and selective 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide inhibitors based on the structure of MPAP. Additionally, further studies are needed to fully understand the potential therapeutic effects of MPAP and its use in the treatment of various conditions such as chronic pain, inflammation, and anxiety. Furthermore, the potential toxicity of MPAP needs to be further studied to determine its safety for use in humans.
合成方法
The synthesis of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide involves the reaction of 3-methylaniline with 2-bromoacetylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to produce the final compound, MPAP. The synthesis method for MPAP has been well established and has been used in various studies to produce the compound for scientific research.
科学研究应用
MPAP has been studied for its potential pharmacological properties, particularly its ability to act as a selective inhibitor of 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide. 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide plays a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide, MPAP can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
属性
IUPAC Name |
2-methyl-N-[2-(3-methylanilino)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)13(17)14-8-12(16)15-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUIAIQMPHJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)


![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)
